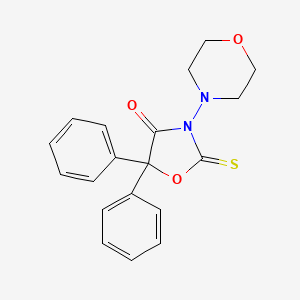
N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds have gained significant attention due to their versatile chemical properties and potential biological activities, including antimicrobial, anticancer, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide typically involves the formation of the triazole ring followed by the attachment of the benzamide group. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The resulting triazole intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Dihydrotriazoles
Substitution: Nitro- and halogen-substituted derivatives
Scientific Research Applications
N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition of their activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The benzamide group can further enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Pyrazole derivatives: These compounds have a five-membered ring with two nitrogen atoms.
Uniqueness
N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide is unique due to the presence of both the triazole and benzamide groups, which confer a combination of chemical stability and biological activity. The specific arrangement of these groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
89221-06-7 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[4-(2-ethyltriazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4O/c1-2-21-18-12-16(20-21)13-8-10-15(11-9-13)19-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,22) |
InChI Key |
IDPPRTNHRXFZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)



![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
